molecular formula C13H17ClN2O2 B13981356 2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline CAS No. 77755-73-8

2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline

Cat. No.: B13981356
CAS No.: 77755-73-8
M. Wt: 268.74 g/mol
InChI Key: YNERJCPDJOYFHC-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a cyclohexylmethyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by chlorination and subsequent alkylation. One common method involves the nitration of 4-chloroaniline to introduce the nitro group. This is followed by the alkylation of the resulting 4-chloro-2-nitroaniline with cyclohexylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, chlorination, and alkylation, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-N-(cyclohexylmethyl)-4-nitroaniline.

    Reduction: Formation of 2-chloro-N-(cyclohexylmethyl)-4-aminobenzene.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The cyclohexylmethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

2-Chloro-N-(cyclohexylmethyl)-4-nitroaniline can be compared with other similar compounds such as:

    2-Chloro-N-(cyclohexylmethyl)-4-aminobenzene: Lacks the nitro group, which affects its reactivity and biological activity.

    2-Chloro-N-(cyclohexylmethyl)-4-methylaniline: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.

    2-Chloro-N-(cyclohexylmethyl)-4-fluoroaniline: Contains a fluoro group, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

77755-73-8

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-4-nitroaniline

InChI

InChI=1S/C13H17ClN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h6-8,10,15H,1-5,9H2

InChI Key

YNERJCPDJOYFHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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